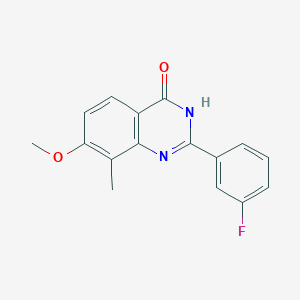
2-(3-Fluorophenyl)-7-methoxy-8-methylquinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Fluorophenyl)-7-methoxy-8-methylquinazolin-4(3H)-one is a quinazolinone derivative. Quinazolinones are a class of heterocyclic compounds known for their diverse biological activities and are often explored for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluorophenyl)-7-methoxy-8-methylquinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with 3-fluoroaniline, 2-methoxybenzaldehyde, and methyl anthranilate.
Condensation Reaction: 3-fluoroaniline reacts with 2-methoxybenzaldehyde in the presence of an acid catalyst to form an imine intermediate.
Cyclization: The imine intermediate undergoes cyclization with methyl anthranilate under basic conditions to form the quinazolinone core.
Methylation: The final step involves methylation of the quinazolinone core to introduce the 8-methyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include:
Batch Reactors: For controlled reaction conditions.
Continuous Flow Reactors: For large-scale production with consistent quality.
化学反応の分析
Types of Reactions
2-(3-Fluorophenyl)-7-methoxy-8-methylquinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the quinazolinone core.
Substitution: Halogen substitution reactions can occur at the fluorophenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reagents like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) are employed.
Major Products
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Halogenated quinazolinone derivatives.
科学的研究の応用
2-(3-Fluorophenyl)-7-methoxy-8-methylquinazolin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Explored for its potential as an enzyme inhibitor.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of novel materials and pharmaceuticals.
作用機序
The mechanism of action of 2-(3-Fluorophenyl)-7-methoxy-8-methylquinazolin-4(3H)-one involves:
Molecular Targets: The compound targets specific enzymes and receptors in biological systems.
Pathways: It modulates signaling pathways involved in cell proliferation and apoptosis.
類似化合物との比較
Similar Compounds
- 2-(3-Chlorophenyl)-7-methoxy-8-methylquinazolin-4(1H)-one
- 2-(3-Bromophenyl)-7-methoxy-8-methylquinazolin-4(1H)-one
- 2-(3-Iodophenyl)-7-methoxy-8-methylquinazolin-4(1H)-one
Uniqueness
2-(3-Fluorophenyl)-7-methoxy-8-methylquinazolin-4(3H)-one is unique due to the presence of the fluorine atom, which can enhance its biological activity and metabolic stability compared to its halogenated analogs.
特性
CAS番号 |
923275-05-2 |
|---|---|
分子式 |
C16H13FN2O2 |
分子量 |
284.28 g/mol |
IUPAC名 |
2-(3-fluorophenyl)-7-methoxy-8-methyl-3H-quinazolin-4-one |
InChI |
InChI=1S/C16H13FN2O2/c1-9-13(21-2)7-6-12-14(9)18-15(19-16(12)20)10-4-3-5-11(17)8-10/h3-8H,1-2H3,(H,18,19,20) |
InChIキー |
AJJLQHVGZQTMRE-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC2=C1N=C(NC2=O)C3=CC(=CC=C3)F)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


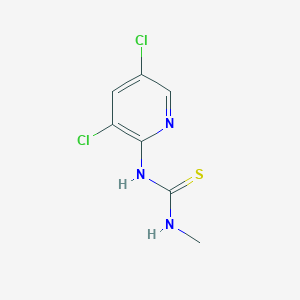
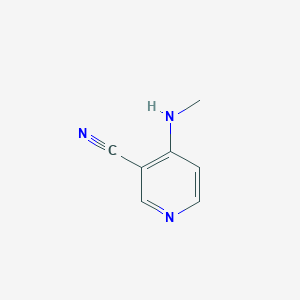
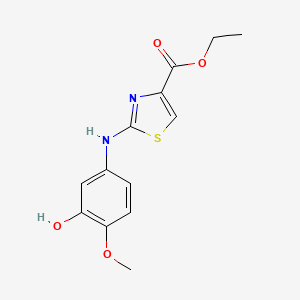
![1-(3-nitro-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine](/img/structure/B8723069.png)
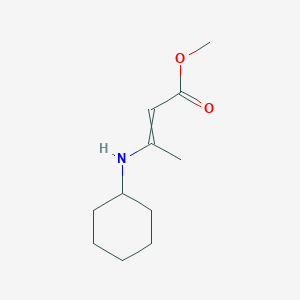
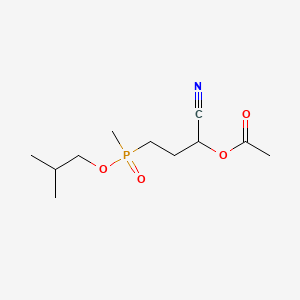
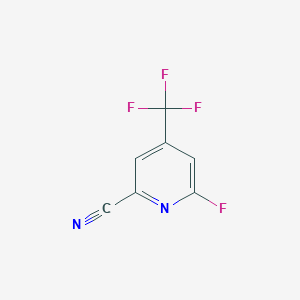
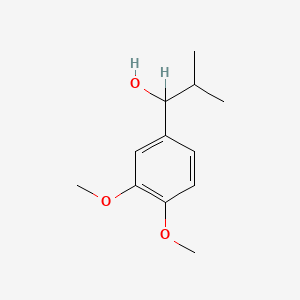
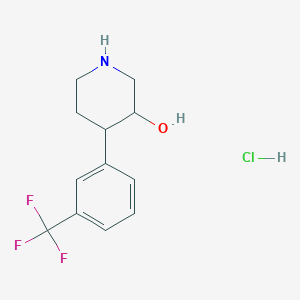
![6-chloro-3-chloromethyl-3H-oxazolo[4,5-b]pyridin-2-one](/img/structure/B8723118.png)
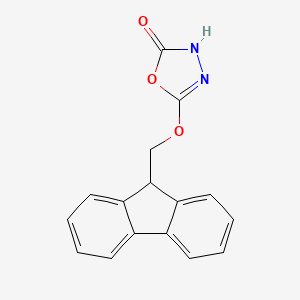
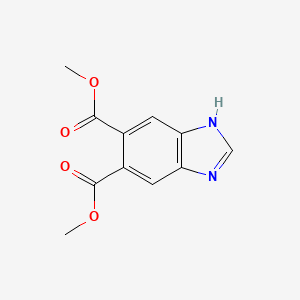
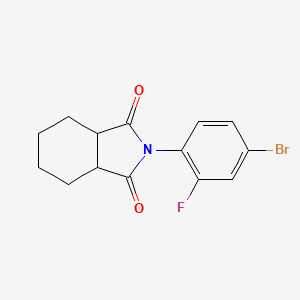
![6-Methoxybenzo[b]thiophene-3-carbaldehyde](/img/structure/B8723136.png)
